Coumarin 545T
Description
Overview of Coumarin (B35378) Derivatives in Contemporary Research
Coumarin and its derivatives are a broad class of benzopyranone compounds that are both naturally occurring and synthetically produced. nih.gov Found in various plants, fungi, and bacteria, these compounds have been the subject of extensive research for decades. nih.govagriculturejournals.czarabjchem.org Their inherent photochemical and photophysical properties, such as high fluorescence quantum yields, good photostability, and large Stokes shifts, make them valuable in numerous scientific fields. ossila.comresearchgate.net
In contemporary research, coumarin derivatives are investigated for a wide array of applications. They are utilized as fluorescent probes and labels in biological imaging, sensors for metal ions, and as charge-transfer materials. ossila.comsci-hub.se The versatility of the coumarin scaffold allows for extensive chemical modifications, enabling the synthesis of derivatives with tailored properties for specific applications. researchgate.net This has led to their use in the development of optical brighteners, laser dyes, and materials for solar energy collection. researchgate.netresearchgate.netmdpi.com Furthermore, the biological activities of coumarin derivatives, including antimicrobial, anti-inflammatory, and anticancer properties, are a significant area of pharmacological research. agriculturejournals.czmdpi.comfrontiersin.org
Significance of Coumarin 545T in Advanced Functional Materials Research
This compound, with the full chemical name 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one, is a notable member of the coumarin family. ossila.comnoctiluca.eu Its significance in advanced functional materials research stems from its exceptional performance as a green fluorescent dopant in Organic Light-Emitting Diodes (OLEDs). ossila.comnoctiluca.eu The compound's molecular structure, which includes benzothiazolyl and quinolizinone units, contributes to its efficient electron transport and vibrant green fluorescence. noctiluca.eu
A key advantage of this compound is its high thermal stability, with a melting point of 228°C, which ensures the longevity and reliability of electronic devices. ossila.comnoctiluca.eu Its enhanced solubility, attributed to the four methyl groups, allows for its use at higher concentrations in applications like laser dyes, leading to increased laser conversion efficiencies. ossila.comresearchgate.net Research has demonstrated that OLEDs incorporating this compound can achieve high external quantum efficiencies, making it a crucial material for developing high-definition displays and efficient organic photovoltaics (OPV). ossila.comnoctiluca.eu
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Full Name | 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one noctiluca.eu |
| CAS Number | 155306-71-1 noctiluca.eu |
| Molecular Formula | C26H26N2O2S noctiluca.eu |
| Molecular Weight | 430.56 g/mol ossila.com |
| Appearance | Pale yellow to yellow powder/crystals ossila.comnoctiluca.eu |
| Melting Point | 228 °C noctiluca.eu |
| Purity (Sublimed) | >99% noctiluca.eu |
| Absorption (λmax in THF) | 473 nm ossila.comnoctiluca.eu |
| Photoluminescence (λem in THF) | 506 nm ossila.comnoctiluca.eu |
| HOMO | 5.6 eV ossila.comnoctiluca.eu |
| LUMO | 3.0 eV ossila.comnoctiluca.eu |
Research Trajectories and Interdisciplinary Relevance of this compound
The research trajectory for this compound is expanding beyond its initial application in OLEDs. Its robust photophysical properties have opened up avenues for its use in other areas of materials science and photonics. For instance, its application as a gain medium in tunable organic dye lasers is an active area of investigation. researchgate.net The ability to achieve widely tunable laser emission in the green spectrum highlights its versatility. researchgate.net
The interdisciplinary relevance of this compound is evident in its application in fields ranging from organic electronics to biophotonics. In organic electronics, it is classified not only as a green dopant but also as an electron transport layer material, showcasing its multifunctional nature. ossila.comnoctiluca.eu There is also growing interest in its potential use in thermally activated delayed fluorescence (TADF) materials, which are at the forefront of next-generation OLED technology. noctiluca.eursc.org Furthermore, the core coumarin structure's known biological interactions suggest potential, albeit less explored, applications of this compound as a fluorescent probe in biological systems. smolecule.com Its stable fluorescence emission across different temperatures makes it a candidate for use as a reference dye in ratiometric measurements. smolecule.com The ongoing research into this compound and similar derivatives continues to bridge the gap between materials science, chemistry, and physics, driving innovation in various high-tech applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S/c1-25(2)9-11-28-12-10-26(3,4)20-21(28)17(25)14-15-13-16(24(29)30-22(15)20)23-27-18-7-5-6-8-19(18)31-23/h5-8,13-14H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDMPJCOOXURQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN2CCC(C3=C4C(=CC1=C32)C=C(C(=O)O4)C5=NC6=CC=CC=C6S5)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408462 | |
| Record name | 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155306-71-1 | |
| Record name | C 545T | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155306-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Benzothiazol-2-yl-1,1,6,6-tetramethyl-2,3,5,6-tetrahydro-1H,4H-11-oxa-3a-aza-benzo[de]anthracen-10-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Photophysical Investigations of Coumarin 545t
Spectroscopic Characterization of Electronic Transitions
The electronic transitions of Coumarin (B35378) 545T are fundamental to understanding its interaction with light. These transitions are characterized by the absorption and emission of photons, which can be analyzed through various spectroscopic techniques.
Absorption and Emission Profile Analysis
The absorption and emission spectra of Coumarin 545T provide key insights into its electronic structure. In tetrahydrofuran (B95107) (THF), this compound exhibits an absorption maximum (λmax) at 473 nm and a fluorescence emission maximum (λem) at 506 nm. ossila.comnoctiluca.eu This corresponds to the absorption of light in the blue-green region of the electromagnetic spectrum and emission in the green region. The observed absorption is attributed to a π-π* electronic transition within the molecule. researchgate.net The difference between the absorption and emission maxima, known as the Stokes shift, is a critical parameter in characterizing fluorescent molecules.
The molecular structure of this compound, which includes a benzothiazolyl group at the 10-position and tetramethyl substitution, plays a crucial role in defining its spectral properties. ossila.comresearchgate.net These structural features influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are reported to be 5.6 eV and 3.0 eV, respectively. ossila.comnoctiluca.eu
Table 1: Spectroscopic Properties of this compound in Different Solvents
| Solvent | Absorption Max (nm) | Emission Max (nm) | Reference |
|---|---|---|---|
| Tetrahydrofuran (THF) | 473 | 506 | ossila.comnoctiluca.eu |
| Methanol | Not Specified | 545 | luxottica.com |
| Ethanol (B145695) | 480 | 519 | luxottica.com |
| Ethanol/Water (1:1) | 490 | 526 | luxottica.com |
| Dimethylformamide (DMF) | Not Specified | Not Specified | rsc.org |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Not Specified | rsc.org |
Fluorescence Quantum Yield Studies
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For Coumarin 545, a closely related compound, a high quantum yield of 0.90 has been reported in ethanol. luxottica.com In a 1:1 ethanol/water mixture, the quantum yield is even higher at 0.96. luxottica.com The high quantum yield of coumarin dyes is a key attribute for their use in applications requiring bright fluorescence. rsc.org The introduction of specific substituent groups can significantly influence the quantum yield. ub.edu For instance, the presence of an electron-donating group at the 7-position and an electron-withdrawing group at the 3- or 4-position generally enhances fluorescence intensity. tcichemicals.com
Excited State Dynamics and Relaxation Pathways
Upon absorption of a photon, the this compound molecule is promoted to an excited electronic state. The subsequent relaxation to the ground state can occur through various pathways, including fluorescence and non-radiative decay processes.
Time-Resolved Emission Spectroscopy
Time-resolved emission spectroscopy is a powerful technique used to study the dynamics of excited states. These studies can reveal the lifetimes of the excited states and the kinetics of various relaxation processes. For example, studies on similar coumarin dyes, like Coumarin 153, have shown complex kinetic behavior in the picosecond timescale, indicating the formation and decay of transient species. nih.gov The fluorescence lifetime of Coumarin 545 in ethanol has been measured, though the specific value is not detailed in the provided search results. luxottica.com The investigation of these dynamics is crucial for understanding the photostability and performance of the dye in various applications. mdpi.com
Intramolecular Charge Transfer (ICT) Processes
A key feature of many coumarin dyes is the occurrence of intramolecular charge transfer (ICT) upon photoexcitation. tcichemicals.com This process involves the transfer of electron density from an electron-donating part of the molecule to an electron-accepting part. In coumarin derivatives, the presence of both electron-donating and electron-withdrawing groups facilitates ICT. tcichemicals.com This charge transfer leads to a significant change in the dipole moment between the ground and excited states, which has a profound effect on the photophysical properties. physchemres.org The ICT state is often highly sensitive to the surrounding environment, such as solvent polarity. physchemres.org The formation of an ICT state is a critical factor in the strong fluorescence emission observed in many coumarin derivatives. rsc.org
Solvatochromic and Solvatofluorismic Behavior
The photophysical properties of this compound, like many other dyes, are influenced by the polarity of the solvent in which it is dissolved. This phenomenon is known as solvatochromism (for absorption spectra) and solvatofluorism (for emission spectra). physchemres.org
The change in solvent polarity can affect the energy levels of the ground and excited states to different extents, leading to shifts in the absorption and emission maxima. mdpi.com A red shift (bathochromic shift) in the emission spectrum with increasing solvent polarity is often indicative of an increase in the dipole moment upon excitation, a characteristic feature of molecules undergoing ICT. mdpi.comacs.org This behavior has been observed in various coumarin derivatives. physchemres.org For instance, a study on Coumarin 545 in different alcohols aimed to determine the ground and excited state dipole moments based on its solvatochromic behavior. journalijar.com The sensitivity of the fluorescence to the local environment makes coumarins useful as fluorescent probes. physchemres.org
Aggregation-Induced Emission (AIE) Phenomena
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly emissive molecules in a dilute solution become highly emissive upon aggregation in a poor solvent or in the solid state. This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, within the molecular aggregates. The blockage of these non-radiative decay pathways enhances the radiative decay, resulting in strong light emission.
While many coumarin derivatives have been investigated for AIE properties, this compound (C545T) is particularly noted for its unique behavior related to aggregation. researchgate.netrsc.orgnih.gov Research has highlighted that C545T can form a monomer-aggregate coupled fluorescence system. researchgate.net In this system, the equilibrium between individual molecules (monomers) and molecular clusters (aggregates) can be finely controlled. This behavior is distinct from classic AIE-gens, where the monomer is typically non-emissive. Instead, C545T demonstrates fluorescence in both states, but the characteristics of this emission are influenced by the degree of aggregation.
A significant finding is that the emission intensity of this compound solutions shows an exceptionally low dependence on temperature, with a reported temperature coefficient of approximately -0.025% per degree Celsius. researchgate.net This stability is partly attributed to the controlled nature of its aggregation. This property makes it a valuable reference dye in ratiometric fluorescence-based temperature measurements, where the ratio of emission intensities from two different states (like monomer and aggregate) is used for sensing. researchgate.net
The study of AIE phenomena often involves inducing aggregation by changing the solvent composition, typically by adding a poor solvent (like water) to a solution of the compound in a good solvent (like tetrahydrofuran, THF). For some donor-acceptor coumarin derivatives, adding water to a THF solution leads to a reduction in fluorescence intensity and a red shift due to the formation of a twisted intramolecular charge transfer (TICT) state in the more polar environment. acs.org However, upon further increases in the water fraction, which promotes aggregation, a significant enhancement in fluorescence with a blue-shift is observed as the restriction of intramolecular motions takes effect. acs.org
Table 1: Characteristics of this compound Aggregation Behavior
| Feature | Description | Research Finding |
|---|---|---|
| System Type | Monomer-Aggregate Coupled Fluorescence | C545T partakes in a monomer-aggregate system, which can be utilized for high-resolution ratiometric measurements. researchgate.net |
| Temperature Stability | Record-low Temperature Coefficient | The emission intensity has a very low dependence on temperature (~ -0.025% / °C), making it an excellent reference dye. researchgate.net |
| Underlying Mechanism | Restriction of Intramolecular Motion (General AIE) | In related coumarin systems, the emission enhancement in aggregates is linked to the restriction of molecular twisting and vibrations, blocking non-radiative decay channels. nih.gov |
| Application | Ratiometric Temperature Sensing | The stable, coupled fluorescence system allows for precise temperature measurements. researchgate.net |
Dual-State Emission Characteristics
Dual-state emission (DSE) refers to the ability of a compound to exhibit strong luminescence in both the molecularly dispersed (solution) state and the aggregated (solid) state. This is a highly desirable but relatively uncommon property, as many fluorescent molecules that are highly emissive in solution suffer from aggregation-caused quenching (ACQ) in the solid phase. rsc.org Luminogens with DSE properties are sought after for a variety of applications, from bio-imaging to advanced optoelectronic devices. nih.gov
This compound demonstrates prominent dual-state emission characteristics. It is well-documented for its high emission yield in solution, which makes it an effective laser dye. researchgate.netossila.com Simultaneously, it is widely used as a highly efficient green dopant in the solid-state matrix of organic light-emitting diodes (OLEDs), confirming its strong luminescence in the aggregated phase. ossila.comnoctiluca.eusmolecule.com
The photophysical origin of DSE in complex coumarin derivatives is often linked to the molecule's ability to adopt different excited states depending on its environment. rsc.org In solution, particularly in non-polar solvents, the emission may originate from a locally excited (LE) state. In more polar solvents or in the solid state, intramolecular charge transfer (ICT) states can become dominant. acs.orgrsc.org The twisted conformation of many donor-acceptor fluorophores can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which is sensitive to solvent polarity and molecular rigidity. acs.org For C545T, its robust performance in both liquid and solid applications suggests a molecular structure that effectively balances these states, preventing quenching in either phase.
The emission of C545T in a THF solution is peaked at approximately 506 nm. noctiluca.eu In the solid state, as a dopant in OLEDs, it is responsible for producing highly efficient and saturated green emission. researchgate.net The ability to maintain high quantum efficiency in both states is a hallmark of a successful DSE fluorophore.
Table 2: Comparative Photophysical Properties of this compound
| Property | Solution State (in THF) | Solid State (in OLEDs) |
|---|---|---|
| Emission Maximum (λem) | ~ 506 nm ossila.comnoctiluca.eu | Green Emission |
| Absorption Maximum (λabs) | ~ 473 nm ossila.comnoctiluca.eu | N/A |
| Quantum Yield | High ossila.com | High External Quantum Efficiency ossila.com |
| Primary Application | Laser Dyes researchgate.netossila.com | Green Dopant in OLEDs ossila.comnoctiluca.eu |
| Physical State | Molecularly Dispersed | Aggregated in a Host Matrix |
Applications of Coumarin 545t in Organic Electronics and Photonics
Organic Light-Emitting Diodes (OLEDs)
Coumarin (B35378) 545T is a crucial material in the fabrication of high-performance OLEDs. ossila.comsamaterials.com It is primarily utilized as a green-emitting dopant and, in some cases, as an electron transport host material. smolecule.comossila.com
As a green-emitting dopant, Coumarin 545T is embedded within a host material in the emissive layer of an OLED. smolecule.com This configuration allows for efficient energy transfer from the host to the dopant, resulting in bright and pure green light emission. researchgate.net The introduction of four methyl groups in its structure reduces dye-dye interactions at high concentrations, which helps to mitigate concentration quenching, a phenomenon that can decrease luminescence efficiency. acs.org This structural modification contributes to its high luminance efficiency and color purity, making it one of the most commonly used green dopants in Alq3-based OLEDs. acs.org Research has shown that OLEDs using C545T as a dopant can achieve high external quantum efficiencies (EQEs) and produce a saturated green emission. smolecule.comnycu.edu.tw For instance, an OLED with 1% C545T doped in an Alq3 host is reported to have a current efficiency of 10 cd/A. acs.org
Table 1: Performance of C545T as a Green Emitting Dopant in OLEDs
| Host Material | Dopant | Doping Concentration (%) | Current Efficiency (cd/A) | Commission Internationale de l'Eclairage (CIE) Coordinates | Reference |
| Alq3 | C545T | 1 | 10 | Not Specified | acs.org |
| Alq3 | C-545TB | ~1 | ~13 | x=0.32, y=0.63 (Device A); x=0.30, y=0.64 (Device B) | nycu.edu.tw |
| TPBA | C545T | 0.8 | 29.8 | (0.24, 0.62) | researchgate.net |
Note: C-545TB is a derivative of C-545T with bulky t-butyl groups.
A key performance metric for OLEDs is the external quantum efficiency (EQE), which is the ratio of the number of photons emitted to the number of electrons injected. Several studies have demonstrated that the use of this compound can lead to significant enhancements in EQE. Green fluorescent OLEDs incorporating C545T have been reported to achieve EQEs of nearly 10%. ossila.com In some cases, the EQE has been shown to exceed the classical theoretical limit of 5% for fluorescent emitters, reaching values as high as 6.9%. aip.orgresearchgate.net This enhancement is attributed to factors such as efficient energy transfer and optimized device structures. aip.org
In fluorescent OLEDs, only singlet excitons (25% of the total excitons) can decay radiatively, limiting the internal quantum efficiency. However, strategies have been developed to harvest the energy from non-emissive triplet excitons (75% of the total) to enhance efficiency. One such mechanism is triplet-triplet annihilation (TTA), where the collision of two triplet excitons can generate a singlet exciton (B1674681). aip.orgresearchgate.net OLEDs using C545T have been shown to exhibit delayed fluorescence resulting from TTA, which contributes to an increase in the radiative exciton fraction and, consequently, a higher EQE. aip.orgresearchgate.net
This compound has been incorporated into various advanced OLED architectures to optimize performance. These include multilayer structures that separate the functions of charge transport and emission, as well as graded heterojunctions where the composition of materials varies continuously within the emissive layer. acs.orgwikipedia.org For example, a common device structure involves using N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)-benzidine (NPB) as the hole transport layer, Alq3 doped with C545T as the emissive layer, and Alq3 as the electron transport layer. acs.org Inverted bottom-emission OLEDs have also been fabricated with C545T, demonstrating high efficiency and stability. ossila.com The versatility of C545T allows for its integration into both passive-matrix and active-matrix OLED displays. nycu.edu.tw
Strategies for Triplet Harvesting and Device Stability
Organic Photovoltaic Cells (OPVs)
In addition to its applications in light emission, this compound has also been investigated for its potential use in organic photovoltaic cells, also known as organic solar cells. smolecule.comnoctiluca.eu In OPVs, this coumarin derivative can act as a charge-transfer material. smolecule.com Its suitable energy levels facilitate the efficient transfer of photogenerated charges within the device, which can lead to an improved power conversion efficiency (PCE). smolecule.com
Research has explored the use of C545T in luminescent down-shifting (LDS) layers for OPVs. An LDS layer absorbs high-energy photons (like UV light) that are poorly utilized by the active layer of the solar cell and re-emits them at a lower energy (longer wavelength) that can be more efficiently converted into electricity. frontiersin.org In one study, an LDS layer combining this compound and Alq3 was introduced into an inverted P3HT:PC61BM-based solar cell, resulting in a 15% improvement in PCE. frontiersin.org This enhancement was attributed to an improved EQE in the shorter-wavelength region. frontiersin.org
Functionality as Charge-Transfer Materials
Coumarin derivatives, including this compound, are extensively investigated for their potential as charge-transfer agents. researchgate.net Their molecular structure facilitates the efficient transfer of charges, a crucial process in the operation of organic electronic devices. smolecule.com This property is attributed to the presence of both electron-donating and electron-withdrawing groups within the coumarin molecule, which enables intramolecular charge transfer. tcichemicals.com The suitable HOMO/LUMO energy levels of this compound (HOMO = 5.6 eV, LUMO = 3.0 eV) make it effective as a charge-transfer material in applications like organic photovoltaics (OPVs). ossila.comnoctiluca.eu
Impact on Power Conversion Efficiency (PCE)
Furthermore, research has demonstrated the positive impact of using this compound in luminescent down-shifting (LDS) layers for polymer solar cells. In one study, incorporating an LDS layer containing this compound and Alq3 in inverted P3HT:PC61BM-based solar cells resulted in a 15% improvement in PCE. frontiersin.org This enhancement was linked to an increase in the external quantum efficiency (EQE), particularly in the shorter-wavelength region. frontiersin.org
Recent studies on other coumarin derivatives have also highlighted the potential for achieving high PCEs. For instance, binary organic solar cells using a coumarin-anthracene conjugate as an acceptor achieved a PCE of 11.13%. nih.gov When this conjugate was used as a third component in a ternary system, the PCE impressively rose to 14.91%. nih.gov While not directly about this compound, these findings underscore the broader potential of coumarin-based materials in boosting solar cell efficiency.
Integration as Luminescent Down-Shifting Sensitizers
Luminescent down-shifting is a strategy to improve the efficiency of solar cells by converting high-energy photons (like UV light) into lower-energy photons that the solar cell can more efficiently convert into electricity. this compound has been successfully used as a luminescent down-shifting sensitizer (B1316253).
In a notable application, a layer combining this compound and Alq3 was placed between the indium tin oxide (ITO) electrode and the active layer in inverted polymer solar cells. frontiersin.org This LDS layer absorbed higher-energy light and re-emitted it at a wavelength better matched to the solar cell's spectral response, leading to the aforementioned 15% PCE improvement. frontiersin.org The process involves the absorption of light by one molecule (in this case, likely Alq3) and subsequent energy transfer to this compound, which then emits light. researchgate.net
Laser Technology and Dye Lasers
Coumarin dyes are well-established as gain media for tunable blue-green organic dye lasers. wikipedia.org this compound, a tetramethyl derivative, is particularly valued in this area for its enhanced solubility and high laser gain. ossila.comresearchgate.netsamaterials.com
Optimization of Laser Conversion Efficiency
This compound is known to contribute to increased laser conversion efficiencies, especially at higher concentrations, due to its enhanced solubility. ossila.comsmolecule.comsamaterials.comruixibiotech.com This allows for the preparation of more concentrated dye solutions, which can lead to more efficient laser operation. However, in some experimental setups, other dyes have shown higher efficiency. For example, a study comparing a pyrromethene-BF2 complex to Coumarin 545 found the former to be approximately 350% more efficient under their specific experimental conditions. optica.org
Broadly Tunable Laser Emission Characteristics
A key advantage of using this compound in dye lasers is its wide tunability. Research has demonstrated that a solution of this compound in ethanol (B145695) can produce laser emission across a broad spectral range. researchgate.net Specifically, at a concentration of 3 mM, the laser tuning range was measured to be from 501 nm to 574 nm. researchgate.net This tunability is a highly desirable characteristic for various spectroscopic applications. researchgate.netwikipedia.org
Application as Gain Media in Coherent Emitters
This compound has been successfully employed as a gain medium in electrically excited coherent emitters. researchgate.net In a pioneering experiment, researchers reported coherent emission from an electrically excited organic semiconductor device where this compound was the emitting medium. tunablelasers.comlaserfocusworld.com This device, essentially a laser-dye-doped tandem organic light-emitting diode (OLED), produced highly directional, coherent green light at 545 nm. laserfocusworld.com103.42.201 The emission from this sub-micrometer cavity was found to be spatially coherent and spectrally similar to that of pulsed dye lasers. tunablelasers.com
Computational and Theoretical Studies of Coumarin 545t
Electronic Structure Analysis
The analysis of a molecule's electronic structure is fundamental to understanding its chemical reactivity, stability, and optical properties. For fluorescent dyes, it provides a basis for interpreting absorption and emission phenomena.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. acs.orgresearchgate.net This method is widely applied to coumarin (B35378) derivatives to predict their molecular geometries, vibrational frequencies, and electronic properties with a favorable balance of accuracy and computational cost. nih.govphyschemres.org
In typical DFT studies on coumarins, the molecular geometry is optimized to find the lowest energy conformation. acs.orgphyschemres.org Functionals such as B3LYP, combined with basis sets like 6-31G(d) or 6-311G(d,p), are commonly employed to provide reliable predictions of molecular structures and electronic properties. nih.govphyschemres.orgresearchgate.net DFT calculations are essential for obtaining the foundational ground-state properties, which are prerequisites for more advanced excited-state calculations. acs.org The accuracy of DFT allows for the investigation of how structural modifications, such as the addition of substituent groups, impact the electronic properties of the coumarin core. acs.orgnih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitation energy, chemical reactivity, and kinetic stability. researchgate.net A smaller energy gap generally implies that the molecule can be excited more easily, often leading to absorption at longer wavelengths. acs.org
For many donor-acceptor coumarin systems, analysis reveals that the HOMO density is typically localized on the electron-donating part of the molecule, while the LUMO density resides on the electron-accepting portion. acs.org This spatial separation of the frontier orbitals is indicative of an intramolecular charge transfer (ICT) character upon electronic excitation from the ground state (S₀) to the first excited state (S₁). acs.orgphyschemres.org
Experimental values for the HOMO and LUMO energy levels of Coumarin 545T have been reported, though with some variation between sources. These values are crucial for designing efficient OLED devices, as they determine the energy barriers for charge injection and transport.
Table 1: Experimental Frontier Orbital Energies of this compound
| Source | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Ossila ossila.comfilgen.jp | -5.6 | -3.0 | 2.6 |
| Chen et al. (2001) nycu.edu.tw | -5.3 | -2.9 | 2.4 |
Density Functional Theory (DFT) Calculations
Photophysical Property Predictions and Mechanism Elucidation
Computational methods are invaluable for predicting photophysical properties and elucidating the mechanisms behind them, such as absorption, fluorescence, and charge transfer.
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling the excited states of molecules like coumarins. aip.orgnottingham.ac.uk It is used to calculate vertical excitation energies, which correspond to electronic transitions such as absorption (from the ground state to an excited state) and fluorescence (from an excited state back to the ground state). physchemres.orgresearchgate.net
TD-DFT calculations can predict the maximum absorption (λmax) and emission wavelengths, as well as the oscillator strength, which is a measure of the probability of a given electronic transition. physchemres.orgmdpi.com Studies on various coumarin derivatives have shown that TD-DFT, often paired with hybrid functionals like PBE0 or B3LYP and a polarizable continuum model (PCM) to simulate solvent effects, can reproduce experimental absorption and fluorescence spectra with good accuracy. aip.orgresearchgate.netresearchgate.net These calculations are vital for interpreting experimental spectra and understanding how different structural features influence the color and efficiency of the dye's emission. aip.org
The electronic distribution of a molecule can change significantly upon excitation from the ground state to an excited state. This change is quantified by the ground-state (μg) and excited-state (μe) dipole moments. For many coumarin dyes, particularly those with donor-acceptor structures, the excited state is significantly more polar than the ground state, resulting in a large change in dipole moment (Δμ). acs.orgeurjchem.com
This increase in polarity is a hallmark of an intramolecular charge transfer (ICT) process, where excitation with light causes a shift of electron density from the donor part to the acceptor part of the molecule. physchemres.orgrsc.org Computational methods can estimate both μg (via DFT) and μe (via TD-DFT or other excited-state methods). physchemres.orgresearchgate.net The calculated dipole moments help to explain the solvatochromic effects observed experimentally, where the absorption and emission wavelengths of the dye shift depending on the polarity of the solvent. eurjchem.com A larger change in dipole moment upon excitation typically leads to a more pronounced solvatochromic shift. physchemres.org
Time-Dependent Density Functional Theory (TDDFT)
Molecular Dynamics and Conformation Analysis
While quantum mechanical calculations provide deep insights into electronic properties, they are often performed on static, optimized structures. Molecular Dynamics (MD) simulations, in contrast, model the movement of atoms and molecules over time, providing a dynamic picture of conformational changes and intermolecular interactions. frontiersin.org
For fluorescent dyes, conformational flexibility can have a significant impact on photophysical properties. For example, in some 7-aminocoumarins, the formation of a twisted intramolecular charge transfer (TICT) state, which involves rotation around a single bond, can provide a non-radiative decay pathway that quenches fluorescence. nottingham.ac.uk MD simulations can be used to explore the conformational landscape of a molecule and identify stable conformers and the energy barriers between them. nih.gov In the context of materials science, MD can simulate how dye molecules pack in a solid film or interact with a host matrix, which is crucial for understanding concentration quenching and device performance. Although specific MD studies on C545T are not widely documented, this methodology remains a key tool for investigating the link between molecular dynamics and the functional properties of coumarin-based materials. nih.govaip.org
Prediction of Nonlinear Optical Properties
Nonlinear optical (NLO) materials are essential for various photonic applications, and coumarin derivatives are known to possess significant NLO properties due to their inherent intramolecular charge transfer characteristics. researchgate.netresearchgate.net Computational chemistry offers powerful tools to predict these properties, guiding the design of new and efficient NLO materials.
The first (β) and second (γ) hyperpolarizabilities are key metrics that quantify the NLO response of a molecule. Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are widely employed to predict these values for organic dyes. researchgate.netacs.orgresearchgate.net For coumarin-based systems, functionals such as B3LYP, CAM-B3LYP, and PBE are often used in combination with basis sets like 6-31G(d) or 6-311++G** to compute the static and dynamic hyperpolarizabilities. researchgate.netresearchgate.netresearchgate.net These calculations help in understanding the structure-property relationship, where factors like the strength of donor-acceptor groups and the length of the π-conjugated system influence the magnitude of the NLO response. researchgate.net
While these computational methods are well-established for the coumarin family, specific theoretical studies detailing the first and second hyperpolarizability values for this compound have not been identified in the reviewed scientific literature. The determination of these values would be crucial for evaluating its potential in NLO applications.
| Property | Symbol | Calculated Value (a.u.) | Computational Method | Reference |
|---|---|---|---|---|
| First Hyperpolarizability | β | Data not available in reviewed literature | N/A | N/A |
| Second Hyperpolarizability | γ | Data not available in reviewed literature | N/A | N/A |
Molecular Docking and Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand and a protein at the atomic level. google.com
Specific molecular docking and simulation studies have been performed to investigate the interaction of this compound with biological macromolecules. Research has shown that this compound, along with other neutral coumarin probes, can be stabilized within the aggregated form of insulin (B600854). researchgate.netresearchgate.net These simulations revealed that the binding is predominantly governed by non-covalent interactions. The primary forces responsible for the stabilization of this compound in the insulin aggregate are hydrogen bonding, π-π stacking, and cation-π interactions. researchgate.netresearchgate.net Such studies are vital for applications where the dye is used as a fluorescent probe in biological systems, for instance, in the detection of amyloid fibrils. researchgate.net
| Target Macromolecule | Key Interaction Types | Significance of Findings | Reference |
|---|---|---|---|
| Aggregated Insulin | Hydrogen Bonding, π-π Interactions, Cation-π Interactions | Demonstrates the stabilization of C545T in amyloid-like protein structures, supporting its use as a fluorogenic probe for such aggregates. | researchgate.netresearchgate.net |
Nonlinear Optical Nlo Properties of Coumarin 545t and Derivatives
Investigation of Third-Order Nonlinearity
The third-order nonlinear optical response is a key parameter for applications in all-optical switching, optical limiting, and data processing. For coumarin (B35378) derivatives, this property is intrinsically linked to their molecular structure, which often features a donor-π-acceptor (D-π-A) framework. This configuration facilitates intramolecular charge transfer (ICT) upon excitation, a fundamental process for NLO activity. researchgate.netrsc.org
Z-scan is a widely used technique to experimentally determine the third-order NLO properties, including the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). researchgate.netfrontiersin.orgrsc.org From these parameters, the third-order nonlinear optical susceptibility (χ⁽³⁾) can be derived. frontiersin.org Studies on various coumarin derivatives have demonstrated their significant third-order NLO response. For instance, a series of novel D-π-A coumarin-benzoxazole derivatives exhibited excellent third-order NLO responses, with one chromophore showing a maximum nonlinear absorptive coefficient of 50.64 × 10⁻¹³ esu. researchgate.net
Research on phthalocyanines substituted with 3,4,5-trimethoxy phenyl groups, which share some structural motifs with complex coumarins, has also provided insights. Z-scan measurements of these molecules revealed robust NLO coefficients, with two-photon absorption cross-sections ranging from 9,300 to 57,000 GM, indicating strong potential for optical applications. frontiersin.org The magnitude of the third-order nonlinear susceptibility (χ⁽³⁾) in some dye-doped polymer systems has been found to be on the order of 10⁻⁴ cm/watt. researchgate.net
| Compound Type | Derivative | Third-Order NLO Parameter | Value | Technique | Reference |
|---|---|---|---|---|---|
| Coumarin-benzoxazole | Chromophore 4c | Nonlinear Absorptive Coefficient | 50.64 × 10⁻¹³ esu | Z-scan | researchgate.net |
| Phthalocyanine | Zn-TMPc | Nonlinear Refractive Index (n₂) | 5.7 × 10⁻¹¹ cm²/W | Z-scan | frontiersin.org |
| Phthalocyanine | Zn-TMPc | Third-Order NLO Susceptibility [χ⁽³⁾] | ~10⁻¹⁰ esu | Z-scan | frontiersin.org |
| Phthalocyanine | TMPc | Nonlinear Refractive Index (n₂) | 3.6 × 10⁻¹¹ cm²/W | Z-scan | frontiersin.org |
| Phthalocyanine | Cu-TMPc | Nonlinear Refractive Index (n₂) | 3.5 × 10⁻¹¹ cm²/W | Z-scan | frontiersin.org |
Influence of Molecular Structure on NLO Response
The introduction of specific functional groups can significantly enhance the NLO response. For example, incorporating strong electron-donating groups, such as a diethylamino group, and electron-withdrawing groups can lead to a more efficient ICT, thereby increasing the hyperpolarizabilities. rsc.org The formation of a push-pull structure is a common strategy to decrease the HOMO-LUMO energy gap, which is often correlated with an enhanced NLO response. researchgate.netresearchgate.net
Furthermore, the planarity of the molecule plays a crucial role. In some coumarin-imidazo[1,2-a]heterocyclic-3-acrylate derivatives, an almost coplanar structure resulted in a higher nonlinear refractive index (n₂ ~ 10⁻⁸ cm² W⁻¹). rsc.org Conversely, the introduction of bulky substituents can lead to a loss of coplanarity, which in some cases may reduce the NLO response. rsc.org However, in other systems, a twisted structure can lead to enhanced NLO properties, a concept that will be discussed later.
The effect of extending the π-electron delocalization has also been investigated. Studies comparing monomeric and dimeric coumarins have shown that expanding the π-electron system can significantly enhance the two-photon absorption (TPA) response. rsc.org
| Structural Feature | Modification | Effect on NLO Properties | Reference |
|---|---|---|---|
| Substituent Effect | Introduction of diethylamino electron-donating group | Higher nonlinear refractive index | rsc.org |
| Molecular Geometry | Almost coplanar structure | Higher nonlinear refractive index (n₂ ~ 10⁻⁸ cm² W⁻¹) | rsc.org |
| π-Conjugation | Dimerization (expanding π-electron delocalization) | Enhanced two-photon absorption (TPA) response | rsc.org |
| Substituent Effect | Change of substituent from Me to OMe | Decrease in average second hyperpolarizability | mdpi.com |
Theoretical Models for NLO Characterization (e.g., Wemple–Di Domenico)
Theoretical models are indispensable for understanding and predicting the NLO properties of materials. The Wemple–Di Domenico (WDD) single oscillator model is a widely used framework for analyzing the refractive index dispersion and calculating related optical parameters. ekb.egresearchgate.net This model can be applied to determine dispersion energies and oscillator parameters from experimental data. researchgate.net
In the context of coumarin derivatives, the WDD model has been used to analyze the optical properties of nanocomposite films containing coumarin. For instance, in PVA-Ag/Coumarin nanocomposites, the model was utilized to calculate nonlinear optical properties, showing that parameters like the nonlinear refractive index (n₂) and the third-order nonlinear susceptibility (χ⁽³⁾) increased with rising coumarin concentration. ekb.eg
The WDD model helps in understanding the relationship between the material's electronic structure and its optical response. For example, the single oscillator energy and the dispersion energy, which can be derived from the model, provide insights into the average energy of the electronic transitions contributing to the refractive index. researchgate.net Studies on other material systems have also successfully employed the WDD model to determine and interpret their linear and nonlinear optical parameters. utq.edu.iq
| Parameter | Material System | Trend with Increasing Additive Concentration | Reference |
|---|---|---|---|
| Single Oscillator Energy | Cu-doped thin films | Decreases with increasing Cu-ratio | researchgate.net |
| Dispersion Energy | Cu-doped thin films | Increases with increasing Cu-ratio | researchgate.net |
| Nonlinear Refractive Index (n2) | PVA-Ag/Coumarin nanocomposites | Increases with increasing Coumarin concentration | ekb.eg |
| Third-order NLO susceptibility (χ⁽³⁾) | PVA-Ag/Coumarin nanocomposites | Increases with increasing Coumarin concentration | ekb.eg |
Emerging Concepts in NLO Chromophores (e.g., π-Twisted Systems)
For a long time, the prevailing design principle for high-performance organic NLO materials was the use of planar π-system chromophores. researchgate.netacs.orgnih.gov However, a paradigm shift occurred with the discovery that twisted π-systems can exhibit dramatically enhanced NLO responses. researchgate.netacs.orgnih.gov These are often referred to as twisted intramolecular charge transfer (TICT) chromophores. researchgate.netacs.orgnih.gov
In TICT systems, a sterically constrained twisted biaryl fragment connects electron-donating and electron-accepting π-substituents. researchgate.netacs.orgnih.gov This twisting enforces a separation of charge in the electronic ground state, leading to large dipole moments and low-lying charge-transfer excitations. researchgate.netacs.orgnih.gov This unique electronic structure is the basis for the enhanced NLO response. researchgate.netacs.orgnih.gov An archetypal TICT chromophore, TMC-2, has demonstrated exceptionally large second- (μβ = 24,000 × 10⁻⁴⁸ esu) and third-order (γ = 1.4 × 10⁻³³ esu) NLO properties. researchgate.netacs.orgnih.gov
The concept of promoting torsional motions to induce intersystem crossing (ISC) has also been explored in the context of photosensitizers, with coumarin being one of the structural frameworks utilized. rsc.org While not directly targeting third-order NLO properties, this demonstrates the broader interest in harnessing molecular twisting to control photophysical properties. The design of chromophores with twisted π-electron systems represents a promising avenue for developing new NLO materials with superior performance. researchgate.net
Coumarin 545t in Sensing and Bioimaging Applications
Development of Fluorescent Probes for Biological Systems
Fluorescent probes are indispensable tools in molecular and cellular biology, enabling the visualization and tracking of biomolecules and the measurement of physiological parameters in real-time. uevora.pt Coumarin (B35378) 545T serves as a core component in the design of such probes, prized for its bright green fluorescence and adaptable chemical structure. smolecule.com
The ability to label specific biomolecules allows researchers to monitor their localization, movement, and interactions within the complex milieu of a living cell. uevora.pt Coumarin 545T and its derivatives are frequently used as fluorescent labels for this purpose. smolecule.com The process typically involves chemically attaching the coumarin fluorophore to a target molecule, such as a protein, peptide, or nucleic acid, creating a stable bioconjugate. uevora.pt
These fluorescently tagged molecules can then be visualized using techniques like fluorescence microscopy, providing insights into dynamic cellular processes. smolecule.com The coumarin scaffold can be modified with reactive groups that form covalent bonds with specific functional groups on biomolecules, such as amines or thiols, ensuring precise and stable labeling. uevora.pt For instance, strategies like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" have been employed to bioorthogonally label biomolecules with coumarin-based probes, enabling a "turn-on" fluorescence response upon successful labeling, which minimizes background signal and eliminates the need for wash steps. rsc.org
Table 1: Methods for Labeling Biomolecules with Coumarin Derivatives
| Labeling Method | Target Functional Group on Biomolecule | Typical Application | Mechanism |
| Succinimidyl Esters | Primary Amines (e.g., Lysine residues in proteins) | Protein labeling, immunochemistry, cell tracing | Forms a stable amide bond with the amine group. uevora.pt |
| Maleimides | Thiols (e.g., Cysteine residues in proteins) | Site-specific protein labeling, conformational studies | Reacts selectively with thiol groups to form a stable thioether bond. uevora.pt |
| CuAAC (Click Chemistry) | Azide or Alkyne Groups (bioorthogonally introduced) | In situ imaging of glycans, proteins, and DNA | A copper-catalyzed reaction forms a stable triazole linkage, often with a "turn-on" fluorescent signal. rsc.org |
The fluorescence emission of many coumarin dyes, including this compound, is highly sensitive to the polarity of the local microenvironment. smolecule.comresearchgate.net This property, known as solvatochromism, is exploited to probe the lipophilicity of different cellular compartments. researchgate.net Typically, these probes exhibit weak or no fluorescence in highly polar environments like water but become brightly fluorescent in nonpolar, lipid-rich environments such as cell membranes or protein hydrophobic pockets. researchgate.net This "turn-on" response allows for high-contrast imaging of lipophilic structures within cells. researchgate.net
Furthermore, the coumarin structure can be rationally designed to respond to changes in pH. city.ac.uk By incorporating acidic or basic moieties, probes can be created that exhibit distinct changes in their fluorescence properties at specific pH values. While some coumarin-based sensors are designed for highly alkaline conditions, the general principle of modulating the fluorophore's electronic structure via protonation or deprotonation is broadly applicable. city.ac.uk This makes this compound a versatile platform for developing sensors that can map pH gradients within cells and organelles, which is crucial for understanding cellular homeostasis and disease pathology. smolecule.com
Precise temperature measurement within microscopic systems, such as living cells, is a significant challenge. Ratiometric fluorescence thermometry is a powerful technique that addresses this by comparing the emission of a temperature-sensitive dye to that of a temperature-insensitive reference dye. researchgate.net this compound has been identified as an exceptional reference dye for such applications due to its remarkably stable fluorescence intensity across a range of temperatures. smolecule.comrsc.org
Research has demonstrated that this compound exhibits a record-low temperature coefficient of approximately 0.025% per degree Celsius. researchgate.netrsc.orgnih.gov This thermal stability means its fluorescence output remains virtually constant even as temperatures fluctuate, providing a stable baseline for the ratiometric measurement. researchgate.net By combining this compound with a temperature-dependent fluorophore, researchers can create highly accurate and reliable nanothermometers that are independent of probe concentration, excitation light intensity, or optical path length. researchgate.netrsc.org
Table 2: Key Properties of this compound for Ratiometric Temperature Sensing
| Property | Value/Characteristic | Significance in Ratiometric Sensing | Reference |
| Temperature Coefficient | ~0.025% per °C | Extremely low dependence of fluorescence on temperature, making it an ideal stable reference. | researchgate.netrsc.orgnih.gov |
| Measurement Principle | Ratiometric | The ratio of emissions from a sensitive dye and the C545T reference provides a robust temperature reading. | researchgate.net |
| Emission | Strong Green Fluorescence | Bright signal allows for sensitive detection. | smolecule.com |
| Advantage | High Precision | Allows for accurate temperature measurements with high spatial and temporal resolution in dynamic systems. | researchgate.netrsc.org |
Microenvironment Polarity and pH Sensing
Chemical and Environmental Sensing
Beyond biological systems, the sensitivity of the coumarin scaffold is harnessed to detect a variety of chemical species, including metal ions and trace gases, which are significant in environmental monitoring and industrial safety.
This compound and its derivatives serve as a platform for creating chemosensors for various metal ions. smolecule.combenthamscience.com These sensors are designed by modifying the coumarin structure with a specific receptor or binding site that can selectively interact with a target metal ion. researchgate.net This interaction alters the photophysical properties of the fluorophore, leading to a measurable change in fluorescence, such as quenching (turn-off) or enhancement (turn-on). rsc.orgresearchgate.net
For example, coumarin-based probes have been developed that exhibit high selectivity for copper (Cu²⁺) ions, often resulting in significant fluorescence quenching upon binding. researchgate.netacs.org In contrast, sensors for zinc (Zn²⁺) frequently show a fluorescence enhancement. rsc.org Some advanced probes are capable of dual sensing, distinguishing between Cu²⁺ and Zn²⁺ through different fluorescence responses. rsc.org The detection limits for these sensors can reach nanomolar (nM) concentrations, highlighting their high sensitivity. rsc.org For mercury (Hg²⁺), ratiometric sensors have been developed where a coumarin fluorophore acts as a stable reference signal against a lanthanide emission that is selectively modulated by the ion. mdpi.com
Table 3: Examples of Coumarin-Based Metal Ion Sensing Strategies
| Target Ion | Sensing Mechanism | Typical Fluorescence Response | Detection Limit (Example) | Reference |
| Copper (Cu²⁺) | Chelation-induced quenching | Fluorescence "Turn-Off" | 5.36 nM | rsc.org |
| Zinc (Zn²⁺) | Chelation-induced fluorescence enhancement (CHEF) | Fluorescence "Turn-On" | 3.49 nM | rsc.org |
| Mercury (Hg²⁺) | Ratiometric sensing with a reference coumarin | Ratio of two emission peaks changes | 0.03 nM | mdpi.com |
The detection of toxic trace gases is critical for environmental protection and workplace safety. This compound has been incorporated into optical sensors for the detection of ammonia (B1221849) (NH₃). researchgate.netd-nb.info In one notable design, this compound functions as a donor in a Förster Resonance Energy Transfer (FRET) cascade. d-nb.info In this system, this compound transfers its energy to an acceptor dye. The presence of ammonia gas alters the pH of the sensor film, which changes the absorption properties of a pH indicator dye. This change quenches the energy transfer process, leading to a measurable change in the fluorescence signal that correlates to the ammonia concentration, with detection possible at parts-per-billion levels. researchgate.netd-nb.info
Similarly, coumarin-based probes have been engineered for the sensitive detection of hydrazine (B178648) (N₂H₄). researchgate.netmdpi.com A common strategy involves using a non-fluorescent "pre-coumarin" molecule that is chemically modified. mdpi.com The probe is designed to react specifically with hydrazine, which cleaves the modifying group and releases the original, highly fluorescent coumarin molecule. mdpi.com This "turn-on" mechanism provides a strong, selective signal in the presence of hydrazine, with detection limits in the low micromolar range. mdpi.com
Detection of Metal Ions (e.g., Cu²⁺, Zn²⁺, Hg²⁺)
Biocompatible Imaging Agents for In Vivo Studies
The development of biocompatible imaging agents is crucial for advancing in vivo studies, allowing for real-time visualization of biological processes within living organisms. Optical imaging, which utilizes non-ionizing radiation, is particularly advantageous for its suitability in lengthy and repetitive imaging procedures without causing harm to the subject. researchgate.net A significant challenge in this field is the creation of strongly fluorescent agents that can produce a high signal-to-noise ratio, enabling clear visualization through thick tissues. researchgate.net
Cellular Labeling and Fluid Visualization
This compound has been successfully formulated into a biocompatible imaging agent for the non-biased labeling of cells and the visualization of fluid-filled cavities in vivo. researchgate.net One notable approach involves encapsulating the highly fluorescent this compound fluorophore within silica (B1680970) nanocapsules (SNC). researchgate.net This nanoformulation, termed SNC-Coumarin, serves to trap and concentrate the dye, enhancing its fluorescent signal for in vivo detection. researchgate.net
Research conducted on zebrafish, both in larval and adult stages, has demonstrated the efficacy and biocompatibility of SNC-Coumarin. researchgate.net When introduced to the zebrafish environment, the SNC-Coumarin particles are internalized, leading to the labeling of all cell types without apparent bias. researchgate.net This comprehensive labeling allows for detailed imaging of various anatomical structures. Furthermore, the agent has been shown to effectively differentiate fluid-filled cavities from cellular structures during in vivo imaging. researchgate.net
Biocompatibility studies have confirmed that this nanoformulation is well-tolerated. For instance, when observing transgenic zebrafish with fluorescent red blood cells (Tg(gata1:dsRed)), no atypical blood clot patterns were detected for up to three days after exposure to SNC-Coumarin, indicating it does not adversely affect normal physiological processes like blood flow. researchgate.netresearchgate.net The strong fluorescent signal was also observed to be retained within the digestive tract of the zebrafish larvae. researchgate.net
The table below summarizes key findings from in vivo imaging studies using the SNC-Coumarin formulation.
| Model Organism | Agent | Application | Key Findings | Citation |
| Zebrafish (larvae and adult casper mutant) | SNC-Coumarin | Cellular and fluid labeling | Non-biased labeling of all cell types; differentiation of fluid-filled cavities from cells. | researchgate.net |
| Zebrafish (Tg(gata1:dsRed)) | SNC-Coumarin | Biocompatibility assessment | No atypical blood clot patterns observed up to three days post-exposure. | researchgate.netresearchgate.net |
| HeLa Cells | SNC-Coumarin | Cellular localization | Internalized SNC-Coumarin remained largely in the cell cytoplasm. | researchgate.net |
Advanced Sensing Mechanisms and Selectivity Enhancement
The utility of this compound extends beyond general imaging to more sophisticated sensing applications. By integrating it into advanced nanoformulations and sensor designs, its fluorescent properties can be harnessed to detect specific analytes or changes in the microenvironment with enhanced selectivity and sensitivity. nih.govdovepress.com
One advanced mechanism is light harvesting , which enhances the brightness of luminescent sensors. nih.gov In this scheme, an "antenna" dye absorbs light and transfers the energy to an indicator dye. This compound has been identified as a suitable antenna dye due to its excellent solubility in polymeric matrices and spectral compatibility with common light sources like blue LEDs. nih.gov For example, it has been used to enhance the performance of oxygen sensors that utilize a platinum(II)-5,10,15,20-tetrakis-(2,3,4,5,6-pentafluorophenyl)-porphyrin (PtTFPP) indicator. The this compound antenna collects light and transfers energy to the PtTFPP, significantly increasing the brightness of the sensor. nih.gov
Another advanced mechanism involves creating stimuli-responsive nanoprobes . An example is a pH-activatable nanoprobe designed for cancer imaging. researchgate.netdovepress.com In this system, Coumarin-545T is co-encapsulated with manganese oxide (MnO) nanoparticles inside a hybrid silica nanoshell. researchgate.netdovepress.com Under neutral pH conditions, the MnO nanoparticles act as an efficient quencher, suppressing the fluorescence of the Coumarin-545T. researchgate.netdovepress.com However, upon entering the acidic microenvironment of tumor cells, the MnO nanoparticles dissolve. This dissolution deactivates the quenching effect, leading to a "turn-on" fluorescence recovery of Coumarin-545T, allowing for selective visualization of the cancer cells. researchgate.netdovepress.com This design also provides a dual-modality imaging capability, as the dissolution of MnO into Mn2+ ions enhances the T1 contrast in magnetic resonance imaging (MRI). dovepress.com To further improve selectivity, these nanoprobes can be conjugated with targeting ligands like folic acid, which promotes specific uptake by cancer cells that overexpress folate receptors. researchgate.net
The emission properties of Coumarin 545 have also been noted for their low temperature dependence, which is a valuable characteristic for ratiometric temperature sensing. researchgate.net
The table below outlines the advanced sensing mechanisms involving this compound.
| Sensing Mechanism | Probe Composition | Analyte/Stimulus | Principle of Operation | Citation |
| Light Harvesting | This compound (antenna) + PtTFPP (indicator) in a polystyrene film | Oxygen | This compound absorbs light and transfers energy to the oxygen-sensitive indicator, enhancing its emission brightness. | nih.gov |
| pH-Activatable Fluorescence | Coumarin-545T + MnO nanoparticles in a silica nanoshell | Low pH (acidic environment of tumors) | MnO quenches coumarin fluorescence at neutral pH. In acidic conditions, MnO dissolves, restoring fluorescence for selective imaging. | researchgate.netdovepress.com |
| Ratiometric Temperature Sensing | Coumarin 545 solution | Temperature | The emission intensity exhibits a very low temperature coefficient, making it a stable reference for ratiometric measurements. | researchgate.net |
Structure Property Relationships and Molecular Engineering of Coumarin 545t
Systematic Investigations of Substituent Effects
The photophysical characteristics of coumarin (B35378) derivatives are highly sensitive to the nature and position of substituents on the coumarin core. physchemres.orgresearchgate.net The introduction of electron-donating groups, such as amino groups, or electron-withdrawing groups, like carboxyl or cyano groups, can significantly enhance fluorescence. nih.gov This is attributed to an increased probability of intramolecular charge transfer (ICT), a process highly sensitive to the molecular structure and the polarity of the surrounding solvent. physchemres.org
In the case of C545T, the strategic placement of four methyl groups enhances its solubility, which is a crucial factor for its use in laser dyes, enabling higher laser conversion efficiencies at increased concentrations. ossila.comresearchgate.net The benzothiazolyl group at the 10-position plays a key role in its electron-transporting capabilities. noctiluca.eu
Systematic studies on related coumarin derivatives have provided insights into how specific substitutions can tune the material's properties. For instance, the introduction of bulky tert-butyl groups in a derivative named C-545TB resulted in superior thermal stability and electroluminescence performance compared to C545T. nycu.edu.tw Another derivative, C-545P, which incorporates five methyl groups on the julolidyl ring, has shown improved luminance efficiency and greater resistance to concentration quenching than C545T. nycu.edu.tw These examples underscore the principle that targeted substituent modifications can effectively engineer the properties of coumarin dyes for specific applications.
Impact of Molecular Architecture on Photophysical Performance
The molecular architecture of C545T, featuring a rigid and planar benzopyranone structure fused with a quinolizine ring system, is fundamental to its high fluorescence quantum yield and photostability. ossila.com This rigid framework helps to minimize non-radiative decay pathways, thus promoting efficient light emission.
The key photophysical properties of C545T are summarized in the table below:
| Property | Value | Reference |
| Absorption Maximum (λmax) | 473 nm (in THF) | ossila.comnoctiluca.eu |
| Emission Maximum (λem) | 506 nm (in THF) | ossila.comnoctiluca.eu |
| HOMO Level | 5.6 eV | ossila.comnoctiluca.eu |
| LUMO Level | 3.0 eV | ossila.comnoctiluca.eu |
| Molecular Weight | 430.56 g/mol | ossila.comnoctiluca.eu |
| Melting Point | 228 °C | noctiluca.eu |
Table 1: Photophysical and physical properties of Coumarin 545T.
The distinct absorption and emission peaks in the green region of the visible spectrum make C545T an ideal green dopant for OLEDs. ossila.com The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for its function in OLEDs, facilitating efficient charge injection and transport. noctiluca.eu
Design Principles for Enhanced Device Efficiency and Stability
The design of efficient and stable optoelectronic devices utilizing C545T and its derivatives hinges on several key principles. A primary consideration is the optimization of the host-dopant system in OLEDs. The host material should have a higher triplet energy level than the dopant to prevent energy back-transfer and should facilitate balanced charge transport to the emissive layer. ossila.com
For instance, C545T has been successfully used as a dopant in a tris(8-hydroxyquinolinato)aluminum (Alq3) host, demonstrating high luminance efficiency. nycu.edu.tw The doping concentration must be carefully controlled to maximize energy transfer from the host to the dopant while avoiding aggregation-induced quenching. nycu.edu.twossila.com
Furthermore, the molecular design of the coumarin dye itself is crucial for stability. The introduction of sterically bulky groups, as seen in C-545TB, can enhance thermal stability (Tg of 142°C compared to C545T) and improve the operational lifetime of the device. nycu.edu.tw The improved thermal properties, including a higher glass transition temperature and decomposition temperature, are critical for preventing morphological changes in the thin films of OLEDs during operation, which can lead to device failure. nycu.edu.tw
Controlling Aggregation and Concentration Quenching
Aggregation is a common issue with planar aromatic molecules like coumarins, which can lead to a decrease in fluorescence quantum yield, a phenomenon known as concentration quenching. researchgate.net This is particularly problematic in solid-state devices like OLEDs where high concentrations of the dopant are often required.
The molecular structure of C545T, with its four methyl groups, inherently provides some resistance to aggregation, contributing to its success as a laser dye at high concentrations. ossila.comresearchgate.net However, at very high doping levels in OLEDs, concentration quenching can still occur. nycu.edu.tw
To further mitigate this, molecular engineering strategies are employed. The synthesis of C-545P, with five methyl groups on the julolidyl ring, demonstrated a more effective prevention of molecular aggregation. nycu.edu.tw This resulted in a notable improvement in luminance efficiency and a higher resistance to concentration quenching compared to C545T, especially in the 1-2% v/v doping range. nycu.edu.tw Similarly, the bulky t-butyl groups in C-545TB serve as steric spacers that effectively delay the onset of concentration quenching. nycu.edu.tw The use of a host material in a doped system also serves to dilute the emitter molecules, further reducing aggregation effects. ossila.com
Integration into Polymer Systems for Tunable Optoelectronic Properties
The integration of coumarin dyes like C545T into polymer systems offers a versatile approach to creating materials with tunable optoelectronic properties for applications such as flexible displays and sensors. acs.orgacs.org By incorporating coumarin derivatives into a polymer backbone, it is possible to combine the excellent photophysical properties of the dye with the processability and mechanical flexibility of the polymer. acs.org
Studies on methacrylate (B99206) polymers incorporating coumarin and tyrosine units have shown that the electronic structure and optical properties can be significantly altered. acs.orgacs.org These polymer systems can exhibit efficient intramolecular charge transfer, leading to strong fluorescence and semiconducting behavior suitable for use in diodes and photodiodes. acs.orgacs.org The solvent environment can also be used to tune the photophysical properties of these polymer systems, demonstrating solvatochromic shifts in absorption and emission spectra. acs.org
While direct integration of C545T into a polymer backbone is a subject of ongoing research, the principles demonstrated with other coumarin derivatives highlight the potential for creating novel functional materials. The ability to tune properties such as the HOMO-LUMO gap, fluorescence wavelength, and charge transport characteristics through both molecular design of the coumarin unit and the choice of polymer matrix opens up a wide range of possibilities for advanced optoelectronic devices. acs.orgacs.org
Future Directions and Advanced Research Perspectives
Exploration of Novel Coumarin (B35378) 545T Derivatives with Tailored Functionalities
The core structure of Coumarin 545T offers a versatile platform for chemical modification, enabling the creation of new derivatives with customized properties. Research is increasingly focused on synthesizing novel analogues to fine-tune its photophysical and chemical characteristics. chim.it By strategically introducing different functional groups, scientists can alter key parameters such as absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift. chim.it For example, the introduction of four methyl groups in the structure of this compound was a key modification to reduce dye-dye interactions at high concentrations. acs.org
Future work will likely involve creating derivatives with enhanced solubility, improved stability, and specific binding capabilities for use as highly sensitive and selective fluorescent probes. nih.gov These tailored molecules could be designed to detect specific metal ions, anions, or biomolecules, opening new avenues in diagnostics and molecular sensing. nih.gov The synthesis of these new derivatives often employs methods like the Pechmann condensation, Knoevenagel condensation, or Claisen rearrangement, with a growing emphasis on microwave-assisted techniques to improve efficiency. primescholars.com
Integration into Next-Generation Optoelectronic Devices
This compound's exceptional photoluminescent properties make it a prime candidate for next-generation optoelectronic devices. ossila.com It is already widely used as a green-emitting dopant in organic light-emitting diodes (OLEDs), where its high emission yield and photostability contribute to highly efficient and stable devices. acs.orgossila.com Research has demonstrated that OLEDs using this compound as a dopant can achieve high external quantum efficiencies and exceptional brightness. researchgate.net
A significant future direction is the development of electrically driven organic semiconductor lasers. researchgate.net The challenge with these lasers has been the intolerable losses associated with charge injection. researchgate.net A novel approach separates the charge injection and lasing functions by efficiently coupling a high-performance OLED with a polymer laser. researchgate.net A host-guest system using this compound as the guest laser dye has shown a low threshold for amplified spontaneous emission, suggesting its potential in creating visible lasers for applications in spectroscopy, sensing, and metrology. researchgate.net
| Property | Value/Description | Relevance to Optoelectronics |
| Chemical Formula | C₂₆H₂₆N₂O₂S | Defines the elemental composition of the molecule. |
| Molecular Weight | 430.56 g/mol | Influences physical properties like volatility for deposition. |
| Absorption (λmax) | 473 nm (in THF) | Determines the wavelengths of light the material absorbs to become excited. |
| Fluorescence (λem) | 506 nm (in THF) | Defines the color of light emitted, crucial for green OLEDs. ossila.com |
| HOMO/LUMO | HOMO = 5.6 eV, LUMO = 3.0 eV | Governs charge injection and transport properties in devices. ossila.com |
Advancements in High-Throughput Screening for Sensing Applications
High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, allowing for the rapid testing of millions of compounds. hamamatsu.com Fluorescent dyes like coumarin derivatives are integral to HTS, acting as probes that signal interactions or changes in a biological or chemical system. hamamatsu.compotentiometricprobes.com The high fluorescence quantum yield and photostability of coumarins make them ideal for developing robust HTS assays.
Future advancements will see the integration of this compound and its derivatives into automated HTS systems for applications ranging from pharmaceutical research to toxicology studies. potentiometricprobes.com These systems use imaging and other analytical techniques to screen vast libraries of compounds in parallel. hamamatsu.com The development of new coumarin-based fluorescent probes, tailored through chemical synthesis, will enable more sensitive and specific detection of targets in complex cellular environments. chim.it
Theoretical Advancements in Predicting Molecular Behavior
Computational chemistry provides powerful tools for understanding and predicting the properties of molecules like this compound, guiding the design of new materials. aip.org Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are used to model the electronic structure and predict photophysical properties, including absorption and emission spectra. aip.orgwalisongo.ac.idresearchgate.net
Studies have shown that TD-DFT calculations can accurately reproduce the experimental shifts in absorption and fluorescence wavelengths that result from substituting the coumarin core. aip.org Such theoretical models allow researchers to screen potential derivatives in silico before undertaking complex synthesis, saving time and resources. walisongo.ac.idresearchgate.net By calculating parameters like the HOMO-LUMO energy gap, scientists can predict a derivative's electronic behavior and potential efficacy as a sensitizer (B1316253) in devices like dye-sensitized solar cells (DSSCs). walisongo.ac.idresearchgate.net Future research will refine these theoretical methods to provide even more accurate predictions of molecular behavior in various environments. aip.org
| Theoretical Method | Application to this compound | Predicted Properties |
| Density Functional Theory (DFT) | Ground-state geometry optimization, electronic structure analysis. walisongo.ac.idresearchgate.net | Bond lengths, bond angles, HOMO/LUMO energy levels. walisongo.ac.id |
| Time-Dependent DFT (TD-DFT) | Calculation of electronic excited states. aip.orgmdpi.com | UV-Vis absorption spectra, fluorescence spectra, phosphorescence. aip.org |
| Polarizable Continuum Model (PCM) | Simulates the effect of a solvent on the molecule. aip.orgmdpi.com | Solvatochromic shifts (changes in color in different solvents). |
Sustainable Synthesis and Application Development
A growing focus in chemistry is the development of "green" and sustainable processes. For coumarin synthesis, this involves moving away from hazardous solvents and harsh catalysts. acs.orgacs.org Researchers are developing efficient synthetic routes using biodegradable and reusable deep eutectic solvents (DES), which can produce functionalized coumarins in excellent yields (up to 98%) in significantly less time. acs.orgacs.org Other green methods include using vinegar and ethanol (B145695) as a catalyst and solvent system. mdpi.com
Q & A
Q. What are the key photophysical properties of Coumarin 545T, and how do they influence its application in fluorescence-based sensing?
this compound (C₂₆H₂₆N₂O₂S, MW: 430.57 ) exhibits strong fluorescence emission in the green spectrum, making it suitable for oxygen-sensing applications. Its excitation/emission maxima and Stokes shift should be characterized using UV-Vis and fluorescence spectroscopy. These properties enable its use as a reference dye in dissolved oxygen sensing membranes, particularly when paired with oxygen-sensitive porphyrins like PtOEP . Methodologically, ensure calibration with controlled oxygen environments and validate using CMOS cameras with 500 nm long-pass filters .
Q. How is this compound synthesized, and what purity standards are critical for experimental reproducibility?
While synthesis protocols are proprietary, researchers must verify purity (≥98% ) via HPLC or NMR. Impurities can alter fluorescence quantum yield and introduce artifacts in sensing applications. For reproducibility, document batch-specific data (e.g., solvent residues, byproducts) and cross-reference with supplier certificates .
Q. What are the primary experimental applications of this compound in environmental or biochemical research?
this compound is widely used in oxygen-sensing membranes for studying sediment-water interface dynamics . Its stability in polymer matrices (e.g., polystyrene) allows for real-time, non-invasive monitoring of dissolved oxygen. Methodologically, ensure compatibility with target matrices to avoid dye leaching or quenching interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported fluorescence quantum yields of this compound across studies?
Discrepancies often arise from solvent polarity, temperature, or instrumental calibration differences. To address this:
Q. What experimental design considerations are critical when integrating this compound into co-sensitized systems for multiplexed detection?
Co-sensitization requires spectral separation to avoid overlap with other dyes (e.g., Coumarin 6). Key steps:
Q. How does environmental pH or ionic strength affect the photostability of this compound in long-term imaging studies?
this compound may exhibit reduced stability in acidic or high-ionic-strength environments due to protonation or aggregation. Mitigation strategies:
Q. What advanced characterization techniques are required to validate the structural integrity of this compound in novel polymer composites?
Beyond basic spectroscopy, employ:
- X-ray crystallography : Confirm molecular packing in crystalline composites.
- DSC/TGA : Assess thermal stability and phase transitions.
- SEM/EDS : Map dye distribution within the polymer matrix to detect aggregation .
Methodological Guidance for Data Collection and Analysis
Q. How should researchers operationalize and measure "dye leaching" in this compound-based sensors?
Define leaching as a percentage loss of fluorescence intensity over time in immersion experiments. Method:
Q. What statistical approaches are recommended for analyzing spatial heterogeneity in this compound-based oxygen gradient data?
Apply spatial autocorrelation analysis or kriging interpolation to map 2D oxygen distributions. For dynamic systems, use time-series ANOVA to identify significant variations across regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
